Benzene, (4,4-diethoxy-2-butynyl)-
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Overview
Description
Benzene, (4,4-diethoxy-2-butynyl)- is an organic compound with the molecular formula C14H18O2 It is a derivative of benzene, where the benzene ring is substituted with a 4,4-diethoxy-2-butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (4,4-diethoxy-2-butynyl)- typically involves the alkylation of benzene with a suitable diethoxy-2-butynyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of Benzene, (4,4-diethoxy-2-butynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Benzene, (4,4-diethoxy-2-butynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes nitration, sulfonation, or halogenation under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, and halogens (Cl2, Br2) with a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives, halogenated benzene derivatives.
Scientific Research Applications
Benzene, (4,4-diethoxy-2-butynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (4,4-diethoxy-2-butynyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, where nucleophiles add to the electron-deficient sites on the molecule.
Comparison with Similar Compounds
Benzene, (4,4-diethoxy-2-butynyl)- can be compared with other similar compounds such as:
Benzene, 1,4-diethoxy-: Similar in structure but lacks the butynyl group, leading to different reactivity and applications.
Benzene, [(4,4-diethoxy-2-butynyl)seleno]-:
Properties
CAS No. |
825622-09-1 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4,4-diethoxybut-2-ynylbenzene |
InChI |
InChI=1S/C14H18O2/c1-3-15-14(16-4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,11H2,1-2H3 |
InChI Key |
JFBJHKJYCSVISX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#CCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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